Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
CAS No.: 216753-55-8
Cat. No.: VC2579556
Molecular Formula: C8H13ClN2
Molecular Weight: 172.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 216753-55-8 |
|---|---|
| Molecular Formula | C8H13ClN2 |
| Molecular Weight | 172.65 g/mol |
| IUPAC Name | (1R,5S)-8-azabicyclo[3.2.1]octane-3-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C8H12N2.ClH/c9-5-6-3-7-1-2-8(4-6)10-7;/h6-8,10H,1-4H2;1H/t6?,7-,8+; |
| Standard InChI Key | KJBZNGALZBMOCJ-OPZYXJLOSA-N |
| Isomeric SMILES | C1C[C@H]2CC(C[C@@H]1N2)C#N.Cl |
| SMILES | C1CC2CC(CC1N2)C#N.Cl |
| Canonical SMILES | C1CC2CC(CC1N2)C#N.Cl |
Introduction
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride is a complex organic compound with a unique bicyclic structure, featuring a nitrogen atom and a carbonitrile group. This compound is part of the azabicyclo family, which includes various biologically active molecules. The molecular formula of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride is C₈H₁₃ClN₂, with a molar mass of approximately 172.65 g/mol .
Chemical Reactions
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions involve common reagents such as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide or halides.
Biological Activity
Research indicates that exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride exhibits significant biological activity, particularly in modulating neurotransmitter systems. It has been studied for its receptor binding affinity and its role as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is crucial in managing inflammatory responses.
| Biological Activity | Description |
|---|---|
| Receptor Binding | Interacts with neurotransmitter receptors |
| NAAA Inhibition | Inhibits NAAA, preserving PEA and enhancing anti-inflammatory effects |
Potential Applications
The biological activities of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride suggest potential applications in medicinal chemistry and pharmacology. Its ability to modulate neurotransmitter systems makes it a candidate for treating conditions related to neurotransmitter imbalance, such as mood disorders and other neurological conditions .
Synthesis and Preparation
The synthesis of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride typically involves enantioselective synthetic routes. The construction of the 8-azabicyclo[3.2.1]octane scaffold is central to the synthesis of tropane alkaloids, which display a wide array of biological activities .
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